molecular formula C20H21NO2S2 B13369547 3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid

3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid

Cat. No.: B13369547
M. Wt: 371.5 g/mol
InChI Key: YLTLPKNVEOLZIF-UHFFFAOYSA-N
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Description

3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid is a complex organic compound characterized by its unique thieno2,3-cbenzothiepin structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the thieno2,3-cCommon reagents used in these reactions include bromine, ethanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid undergoes various chemical reactions, including:

  • Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction : The compound can be reduced using agents such as lithium aluminum hydride.
  • Substitution : Halogenation and other substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions:
  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Catalysts : Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds:

  • Thieno2,3-cbenzothiepin-4(9H)-one
  • Thieno3,2-cbenzothiepin-10-ol
  • Thieno2,3-cbenzothiepin-4(9H)-one, 6-bromo-

Uniqueness: 3-(4-thieno2,3-cbenzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21NO2S2

Molecular Weight

371.5 g/mol

IUPAC Name

3-[4-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C20H21NO2S2/c22-18(23)7-11-21-9-5-14(6-10-21)19-16-4-2-1-3-15(16)13-25-20-17(19)8-12-24-20/h1-4,8,12H,5-7,9-11,13H2,(H,22,23)

InChI Key

YLTLPKNVEOLZIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=C2C3=C(SCC4=CC=CC=C42)SC=C3)CCC(=O)O

Origin of Product

United States

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